xestospongin c

Descripción general

Descripción

La xestospongina C es un alcaloide macrocíclico bis-1-oxaquinolizidínico aislado de esponjas marinas, específicamente del género Xestospongia . Es conocida por sus potentes efectos inhibitorios sobre los receptores de trifosfato de inositol 1,4,5 (IP3), que juegan un papel crucial en la señalización del calcio dentro de las células .

Aplicaciones Científicas De Investigación

La xestospongina C tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La xestospongina C ejerce sus efectos inhibiendo selectivamente los receptores IP3, que son responsables de la liberación de calcio de las reservas intracelulares . Al bloquear estos receptores, la xestospongina C evita la movilización de calcio, modulando así diversos procesos celulares que dependen de la señalización del calcio . Esta inhibición es reversible y no afecta otros canales de calcio, como los receptores de rianodina .

Análisis Bioquímico

Biochemical Properties

Xestospongin C plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It antagonizes the calcium-releasing action of inositol-1,4,5-triphosphate (IP3) at the receptor level . This interaction with IP3 receptors is crucial in regulating intracellular calcium levels, which are vital for various cellular processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it blocks the increase in intracellular calcium in vascular smooth muscle cells . It also inhibits the sarcoplasmic reticulum Ca2+ ATPase pump at certain concentrations .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a selective, reversible inositol 1,4,5-trisphosphate receptor (IP3R) inhibitor . It blocks IP3-induced Ca2+ release from cerebellar microsomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways, including those involving enzymes or cofactors. It plays a role in the regulation of intracellular calcium levels, which are crucial for various cellular processes .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La xestospongina C se puede sintetizar a través de una serie de reacciones orgánicas complejas. La ruta sintética típicamente involucra la construcción del núcleo macrocíclico bis-1-oxaquinolizidínico, seguido de modificaciones del grupo funcional para lograr la estructura deseada . La síntesis requiere un control preciso de las condiciones de reacción, incluida la temperatura, el pH y el uso de catalizadores y reactivos específicos.

Métodos de Producción Industrial

La producción industrial de xestospongina C no se informa ampliamente, probablemente debido a la complejidad de su síntesis y la disponibilidad de fuentes naturales. Los avances en la química orgánica sintética pueden allanar el camino para métodos de producción industrial más eficientes en el futuro .

Análisis De Reacciones Químicas

Tipos de Reacciones

La xestospongina C experimenta diversas reacciones químicas, que incluyen:

Oxidación: La xestospongina C se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la estructura de la xestospongina C.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución . Las condiciones de reacción generalmente implican temperaturas controladas, solventes específicos y catalizadores para lograr las transformaciones deseadas.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, mejorando la actividad biológica del compuesto .

Comparación Con Compuestos Similares

Compuestos Similares

Xestospongina A: Otro miembro de la familia de la xestospongina con efectos inhibitorios similares sobre los receptores IP3.

Xestospongina D: Comparte similitudes estructurales con la xestospongina C y exhibe actividades biológicas comparables.

Araguspongina B: Un compuesto relacionado con propiedades biológicas distintas pero características estructurales similares.

Singularidad

La xestospongina C es única debido a su alta selectividad para los receptores IP3 y su mecanismo de inhibición reversible . A diferencia de algunos otros inhibidores, no interactúa con el sitio de unión IP3, lo que la convierte en una herramienta valiosa para estudiar la señalización del calcio sin afectar otras vías .

Actividad Biológica

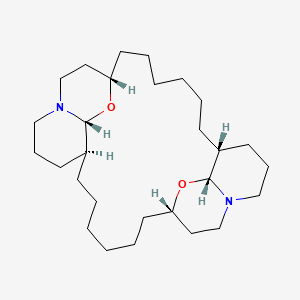

The compound (1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane , commonly referred to as Xestospongin C , is a complex organic molecule derived from marine sponges and has garnered attention for its unique biological activities. This article delves into its mechanisms of action, biological interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pentacyclic structure and multiple functional groups that include nitrogen and oxygen atoms. The stereochemistry of the molecule significantly influences its biological interactions.

- IUPAC Name : (1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane

- Molecular Formula : C28H50N2O2

- Molecular Weight : 446.71 g/mol

This compound primarily functions as an inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor. It modulates intracellular calcium signaling pathways critical for various cellular processes:

- Calcium Signaling Modulation : this compound selectively blocks IP3 receptors in RBL-2H3 mast cells and inhibits bradykinin-induced Ca²⁺ release in PC12 cells . This modulation is crucial for understanding calcium's role in cellular functions such as muscle contraction and neurotransmitter release.

- Neuroprotective Effects : In studies involving APP/PS1 mice models of Alzheimer's disease, this compound has been shown to improve cognitive behaviors and reduce pathology associated with neurodegeneration . This suggests potential therapeutic implications in neurodegenerative diseases.

Biological Activity Summary

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- Inhibition of Degranulation in Mast Cells : A study demonstrated that this compound effectively inhibited degranulation events triggered by IgE-mediated pathways in RBL-2H3 mast cells. This finding underscores its potential as a therapeutic agent in allergic responses.

- Cognitive Improvement in Animal Models : Research involving APP/PS1 mice indicated that administration of this compound led to significant improvements in memory tasks such as the Morris water maze test . This highlights its potential use in treating cognitive impairments related to Alzheimer's disease.

- Calcium Dynamics Regulation : The compound has been shown to regulate intracellular calcium dynamics effectively, which is vital for maintaining cellular homeostasis and function across various cell types .

Propiedades

Número CAS |

88903-69-9 |

|---|---|

Fórmula molecular |

C28H50N2O2 |

Peso molecular |

446.7 g/mol |

Nombre IUPAC |

(1R,8R,10S,15S,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane |

InChI |

InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m1/s1 |

Clave InChI |

PQYOPBRFUUEHRC-HCKQMYSWSA-N |

SMILES |

C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |

SMILES isomérico |

C1CCC[C@@H]2CCN3CCC[C@@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 |

SMILES canónico |

C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Xestospongin C; Xestospongin-C; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Xestospongin C?

A1: this compound primarily targets IP3Rs, a family of Ca2+ channels located on the endoplasmic reticulum (ER) membrane. [, , , , ] These receptors play a crucial role in regulating intracellular Ca2+ signaling by releasing Ca2+ from the ER into the cytoplasm upon binding to IP3. [, , , , ]

Q2: What are the downstream consequences of this compound inhibiting IP3Rs?

A2: Inhibiting IP3Rs with this compound disrupts IP3-mediated Ca2+ signaling, impacting various cellular processes regulated by Ca2+, such as:

- Smooth muscle contraction: this compound attenuates contractions induced by agonists that act through the IP3 pathway in various smooth muscle types, including vascular smooth muscle. [, , , , ]

- Neurotransmitter release: Studies have shown this compound can inhibit glutamate release from neurons, which is dependent on intracellular Ca2+ signaling. [, ]

- Cell proliferation and apoptosis: this compound has demonstrated the ability to modulate cell proliferation and apoptosis in different cell types, highlighting the role of IP3R-mediated Ca2+ signaling in these processes. [, , ]

Q3: Does this compound exhibit any off-target effects?

A4: Research indicates that this compound may also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, albeit at higher concentrations than required for IP3R inhibition. [] This finding necessitates careful interpretation of experimental results and consideration of potential off-target effects.

Q4: What is the molecular formula and weight of this compound?

A5: this compound (C30H42N2O6) has a molecular weight of 526.66 g/mol. []

Q5: How has the structure-activity relationship (SAR) of this compound been investigated?

A6: Several studies have explored the SAR of this compound and its analogs. Modifying the macrocyclic ring structure, substituent groups, and stereochemistry has revealed crucial elements for its potency and selectivity toward IP3R subtypes. [] For instance, the presence of the C2-symmetric macrocycle and the specific stereochemistry at C9 are critical for its activity. []

Q6: What analytical techniques are employed to characterize and quantify this compound?

A6: Commonly used techniques for this compound analysis include:

- High-performance liquid chromatography (HPLC): HPLC enables separation and quantification of this compound in complex mixtures. []

- Mass spectrometry (MS): MS techniques are employed for structural characterization and sensitive detection of this compound and its metabolites. []

- Nuclear magnetic resonance (NMR) spectroscopy: NMR provides detailed structural information about this compound. []

Q7: What are the known toxicological properties of this compound?

A7: While this compound is a valuable research tool, its toxicological profile requires further investigation. Information on its long-term effects, potential for carcinogenicity, mutagenicity, and reproductive toxicity is limited. Therefore, appropriate safety measures should be taken when handling and using this compound.

Q8: What are the potential therapeutic applications of this compound?

A8: Given its role in modulating intracellular Ca2+ signaling, this compound holds promise as a potential therapeutic agent for conditions involving dysregulated Ca2+ homeostasis, such as:

- Neurological disorders: this compound's ability to attenuate glutamate excitotoxicity suggests potential for treating conditions like Alzheimer's disease, Parkinson's disease, and stroke. [, ]

- Cardiovascular diseases: this compound's effects on vascular smooth muscle contraction and cardiac myocyte function warrant further investigation for its potential in treating hypertension, heart failure, and arrhythmias. [, ]

- Inflammatory conditions: Modulating inflammatory responses through IP3R inhibition makes this compound a potential target for treating inflammatory diseases. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.